

Spectroscopic and Synthetic Profile of Ethyl 2-bromothiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-bromothiazole-5-carboxylate*

Cat. No.: *B1587100*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromothiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, notably in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its spectroscopic properties, a detailed synthetic protocol, and generalized methodologies for its characterization. Due to the limited availability of experimental data for certain spectroscopic techniques, this guide includes predicted data for ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to offer a more complete profile for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 2-bromothiazole-5-carboxylate** is presented in Table 1.

Table 1: Physicochemical Data for **Ethyl 2-bromothiazole-5-carboxylate**

Property	Value
Molecular Formula	C ₆ H ₆ BrNO ₂ S
Molecular Weight	236.09 g/mol
CAS Number	41731-83-3
Appearance	Solid
Boiling Point	216-217 °C
Density	1.581 g/mL at 25 °C
Refractive Index (n _{20/D})	1.5530

Spectroscopic Data

The following sections detail the available and predicted spectroscopic data for **Ethyl 2-bromothiazole-5-carboxylate**, crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The experimental ¹H NMR data for **Ethyl 2-bromothiazole-5-carboxylate** is summarized in Table 2.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
8.16	Singlet (s)	-	1H	Thiazole C4-H
4.38	Quartet (q)	7.1	2H	-O-CH ₂ -CH ₃
1.39	Triplet (t)	7.1	3H	-O-CH ₂ -CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Experimental ¹³C NMR data is not readily available in the literature. The data presented in Table 3 is based on computational predictions and serves as a reference for researchers.

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~161.2	Carbonyl C=O
~148.5	Thiazole C2-Br
~145.1	Thiazole C4-H
~120.3	Thiazole C5-COO
~61.9	-O-CH ₂ -CH ₃
~14.2	-O-CH ₂ -CH ₃

Note: These values are predicted and should be confirmed by experimental data.

Infrared (IR) Spectroscopy (Predicted)

Specific experimental IR absorption data is not widely published. Table 4 outlines the predicted characteristic IR absorption bands for the functional groups present in **Ethyl 2-bromothiazole-5-carboxylate**.

Table 4: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3100	C-H (aromatic)	Stretching
~2980	C-H (aliphatic)	Stretching
~1720	C=O (ester)	Stretching
~1530	C=N (thiazole ring)	Stretching
~1250	C-O (ester)	Stretching
~1020	C-Br	Stretching

Note: These values are predicted and should be confirmed by experimental data.

Mass Spectrometry (MS)

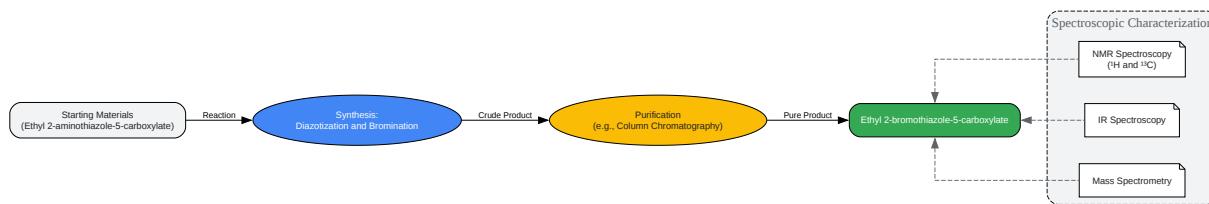
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

- LC-MS Data: The literature reports a prominent ion at m/z 235.9 [M+H]⁺, which corresponds to the protonated molecule and confirms the molecular weight of 236.09 g/mol .
- Predicted Fragmentation Pattern: Based on the structure, the following fragmentation pathways are likely under electron ionization (EI):
 - Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 191.
 - Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 207.
 - Cleavage of the ester group: Loss of the entire ethyl carboxylate group could occur.
 - Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage, though it is a relatively stable aromatic system.

Synthesis and Characterization Workflow

The synthesis of **Ethyl 2-bromothiazole-5-carboxylate** is a multi-step process that requires careful control of reaction conditions. The subsequent characterization involves a suite of

spectroscopic techniques to confirm the structure and purity of the final product.



[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **Ethyl 2-bromothiazole-5-carboxylate**. Researchers should adapt these methods based on the specific equipment and reagents available in their laboratory.

Synthesis of Ethyl 2-bromothiazole-5-carboxylate

This procedure is adapted from established literature methods.

- **Diazotization:** Dissolve Ethyl 2-aminothiazole-5-carboxylate in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath.
- **Nitrite Addition:** Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled mixture while maintaining the temperature below 5 °C. Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.

- **Bromination:** In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add this solution to the diazonium salt mixture.
- **Reaction Completion:** Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
- **Work-up:** Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the acquired free induction decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

FT-IR Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method can be used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, for a liquid or dissolved sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
- **Sample Spectrum:** Place the sample in the spectrometer and record the IR spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Injection and Ionization: Introduce the sample solution into the mass spectrometer. A common ionization technique for this type of molecule is Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

This technical guide provides a centralized resource for the spectroscopic and synthetic data of **Ethyl 2-bromothiazole-5-carboxylate**. While experimental data for ^{13}C NMR and IR spectroscopy are currently limited in public databases, the provided predicted data offers valuable guidance for researchers. The detailed protocols and workflow diagrams aim to support scientists and professionals in the synthesis, purification, and characterization of this important chemical intermediate, thereby facilitating its application in drug discovery and development.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 2-bromothiazole-5-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587100#spectroscopic-data-of-ethyl-2-bromothiazole-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com